molecular formula C11H22O3 B12788690 Aceticacid, 2-(nonyloxy)- CAS No. 20057-39-0

Aceticacid, 2-(nonyloxy)-

Cat. No.: B12788690
CAS No.: 20057-39-0
M. Wt: 202.29 g/mol
InChI Key: NCGHBHDXERSOQZ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(nonyloxy)- (CAS 20057-39-0) is an organic compound with the molecular formula C₁₁H₂₂O₃. Structurally, it consists of an acetic acid backbone substituted with a nonyloxy group (-O-(CH₂)₈CH₃) at the second carbon position. This compound is part of the alkoxyacetic acid family, characterized by their ether-linked alkyl chains. Its synthesis typically involves nucleophilic substitution or esterification reactions, yielding high-purity products as evidenced by TLC and NMR analyses .

Key properties include:

  • Molecular weight: 202.29 g/mol.
  • Hydrophobicity: Enhanced by the long nonyl chain, influencing solubility in organic solvents.
  • Applications: Primarily used in research as an intermediate for surfactants, polymer additives, or bioactive molecule synthesis.

Properties

CAS No.

20057-39-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-nonoxyacetic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

NCGHBHDXERSOQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyloxyacetic acid typically involves the esterification of nonanol with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of nonyloxyacetic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonyloxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids or esters.

Scientific Research Applications

Nonyloxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of metabolic pathways and enzyme reactions involving carboxylic acids.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of nonyloxyacetic acid involves its interaction with various molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The carboxyl group in nonyloxyacetic acid plays a crucial role in its binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxyacetic Acid Derivatives

(a) Acetic Acid, 2-(Hexylphenoxy)- (CAS 62606-54-6)
  • Structure: Contains a hexylphenoxy group (-O-C₆H₄-(CH₂)₅CH₃) attached to acetic acid.
  • Molecular formula : C₁₄H₂₀O₃.
  • Higher logP (4.7 vs. ~3.5 for 2-(nonyloxy)acetic acid), indicating greater lipophilicity .
(b) Acetic Acid, (Nonylphenoxy)- (CAS 28065-23-8)
  • Structure: Nonylphenoxy group (-O-C₆H₄-(CH₂)₈CH₃) attached to acetic acid.
  • Molecular formula : C₁₇H₂₆O₃.
  • Key differences: The branched nonylphenoxy group introduces steric hindrance, reducing reactivity in esterification or coupling reactions compared to the linear nonyloxy analog . Environmental concerns due to the persistence of alkylphenol derivatives .

Benzoic Acid Derivatives with Nonyloxy Groups

(a) 2-Hydroxy-6-(Nonyloxy)Benzoic Acid (Compound 22 in )
  • Structure: A benzoic acid derivative with hydroxyl and nonyloxy substituents at positions 2 and 4.
  • Molecular formula : C₁₆H₂₄O₄.
  • Key differences: The carboxylic acid group (vs. acetic acid’s shorter chain) enhances acidity (pKa ~2.5 vs. ~4.8 for acetic acid derivatives).
(b) 4-(Nonyloxy)Benzoic Acid
  • Applications: Used as an internal standard in GC-MS/FID analyses due to its distinct retention time compared to naphthenic acids. This highlights its utility in analytical chemistry, a niche less explored for 2-(nonyloxy)acetic acid .

Retinoid Analogs with Nonyloxy Substituents

Ro 23-2895 ()
  • Structure: (all-E)-9-[2-(nonyloxy)phenyl]-3,7-dimethyl-2,4,6,8-nonatetraenoic acid.
  • Key differences: Extended conjugated system enables anti-inflammatory activity in arthritis models.

Comparative Data Table

Compound Molecular Formula CAS No. Key Functional Groups Applications Reference
Acetic acid, 2-(nonyloxy)- C₁₁H₂₂O₃ 20057-39-0 -O-(CH₂)₈CH₃ Surfactant intermediate, polymers
Acetic acid, (hexylphenoxy) C₁₄H₂₀O₃ 62606-54-6 -O-C₆H₄-(CH₂)₅CH₃ Organic synthesis
2-Hydroxy-6-(nonyloxy)benzoic acid C₁₆H₂₄O₄ N/A -OH, -O-(CH₂)₈CH₃ 5-Lipoxygenase activation
4-(Nonyloxy)benzoic acid C₁₆H₂₄O₃ N/A -O-(CH₂)₈CH₃, -COOH GC-MS/FID internal standard

Research Findings and Trends

  • Synthetic Efficiency: 2-(Nonyloxy)acetic acid is synthesized in high yield (>95% purity) without requiring purification , unlike 2-(hexylphenoxy)acetic acid, which may need chromatographic separation .
  • Biological Activity: Nonyloxy-substituted benzoic acids (e.g., 2-hydroxy-6-(nonyloxy)benzoic acid) show enzyme-modulating effects, whereas 2-(nonyloxy)acetic acid’s bioactivity remains underexplored .
  • Environmental Impact: Nonylphenoxy derivatives are scrutinized for endocrine-disrupting effects, whereas linear nonyloxy chains (as in 2-(nonyloxy)acetic acid) are less persistent .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Acetic acid, 2-(nonyloxy)-, and how can its purity be validated experimentally?

  • Methodological Answer : The compound is typically synthesized via esterification of glycolic acid with nonyl bromide under acidic or basic catalysis. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) with a catalyst like sulfuric acid or triethylamine. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis. Cross-referencing spectral data with NIST Chemistry WebBook entries ensures accuracy .

Q. How can the molecular structure of Acetic acid, 2-(nonyloxy)- be elucidated using spectroscopic techniques?

  • Methodological Answer : Structural confirmation involves a combination of techniques:

  • ¹H NMR : Peaks for the nonyloxy chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and the acetoxy group (δ 2.1 ppm for CH₃CO).
  • FT-IR : Stretching vibrations at ~1740 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O-C ether).
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion [M+H]⁺ or [M+Na]⁺.
  • X-ray crystallography (if crystalline): For definitive bond-length and angle data. NIST provides reference spectra for analogous compounds to validate assignments .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the solubility and stability of Acetic acid, 2-(nonyloxy)- in aqueous vs. organic matrices?

  • Methodological Answer :

  • Solubility Testing : Use a shake-flask method with HPLC quantification. Test solvents (e.g., water, ethanol, hexane) at varying temperatures (10–40°C) and pH levels (2–12).
  • Stability Analysis : Conduct accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions (H₂O₂). Monitor via HPLC and track byproducts using tandem MS.
  • Safety Protocols : Follow guidelines for handling hygroscopic or reactive intermediates (e.g., use inert atmospheres, moisture-free glassware) as outlined in safety data sheets for structurally similar compounds .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, logP) of Acetic acid, 2-(nonyloxy)- across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize measurement conditions (e.g., heating rate for melting point, solvent purity for partition coefficient).
  • Comparative Analysis : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting point, shake-flask vs. chromatographic methods for logP).
  • Data Harmonization : Reference NIST’s critically evaluated datasets to identify outliers and refine experimental protocols. Discrepancies may arise from impurities or isomerization during synthesis .

Q. What advanced spectroscopic methods are recommended for analyzing degradation pathways of Acetic acid, 2-(nonyloxy)- under environmental conditions?

  • Methodological Answer :

  • LC-QTOF-MS : To identify low-concentration degradation products (e.g., hydrolyzed glycolic acid or nonanol derivatives).
  • Electron paramagnetic resonance (EPR) : To detect radical intermediates in photolytic degradation.
  • Isotopic Labeling : Use ¹³C-labeled compounds to trace carbon pathways during biodegradation.
  • Computational Modeling : Density functional theory (DFT) to predict reaction energetics and validate experimental findings. Document methodologies rigorously to align with journal requirements for reproducibility .

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